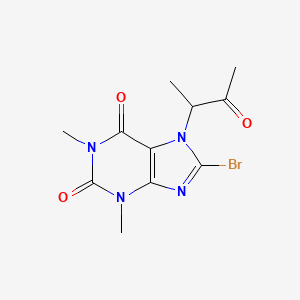

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a chemical compound with the linear formula C10H11BrN4O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

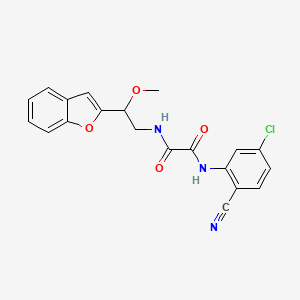

Molecular Structure Analysis

The molecular structure of 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is represented by the linear formula C10H11BrN4O3 . The molecular weight of this compound is 315.128 .Aplicaciones Científicas De Investigación

Unusual Reactions and Synthesis

Unusual Reaction with Trisamine : A study detailed an unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to the formation of 8-dimethylamino-substituted products, demonstrating the compound's potential for diverse chemical transformations (Khaliullin & Shabalina, 2020).

Synthesis of 8-Substituted Purine Nucleotides : Another research effort highlighted the direct synthesis of 8-substituted purine nucleotides, indicating the importance of 8-bromo derivatives as intermediates for further chemical modifications, offering pathways for the creation of novel nucleotide analogs (Ikehara, Tazawa, & Fukui, 1969).

Metalation and Crystal Structure Analysis

Regioselective C⁸-Metalation : Research has shown that purines like 8-bromo-9-methyladenine can react with platinum complexes, forming Pt(II) complexes with a unique C(8)-bound ylidene ligand. This provides insights into the coordination chemistry of purines and their potential applications in catalysis and material science (Brackemeyer et al., 2014).

Crystal and Molecular Structure of 8-Bromoguanosine : The crystal structures of 8-bromoguanosine and related compounds have been analyzed, showing the syn conformation in contrast to the more common anti conformation. This suggests that halogen substitution at the 8-position influences nucleoside conformations, with implications for understanding nucleic acid structure and function (Tavale & Sobell, 1970).

Antiviral and Enzymatic Inhibition

In Vitro Activity Against Influenza A Virus : A study on derivatives of 8-bromo-6-dimethylamino-2-trifluoromethyl-9H-purine revealed anti-influenza A virus activity, demonstrating the compound's potential as a lead for antiviral drug development (Kelley, Linn, & Tisdale, 1990).

Inhibition of Xanthine Oxidase : Research on 8-bromoxanthine's interaction with xanthine oxidase revealed its inhibitory effect, providing insights into the enzyme's active site and suggesting potential therapeutic applications for diseases associated with oxidative stress (Hille & Stewart, 1984).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Propiedades

IUPAC Name |

8-bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O3/c1-5(6(2)17)16-7-8(13-10(16)12)14(3)11(19)15(4)9(7)18/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHNXMHBDSXSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)

![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)

![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)